molecular formula C14H28O8 B609278 m-PEG6-acide CAS No. 1347750-72-4

m-PEG6-acide

Numéro de catalogue: B609278
Numéro CAS: 1347750-72-4
Poids moléculaire: 324.37
Clé InChI: YMWMTQPDLHRNCZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Biomedical Research Applications

1. Drug Development
m-PEG6-acid is increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . These innovative molecules leverage the cell's natural protein degradation machinery to eliminate unwanted proteins, presenting a promising strategy for targeted cancer therapies. The compound functions as a linker in PROTAC design, providing necessary spacing between binding moieties, which is essential for their efficacy.

2. Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, m-PEG6-acid enhances the therapeutic index by improving drug solubility and stability. For instance, studies have shown that PEGylated forms of antibodies demonstrate improved pharmacokinetics and reduced immunogenicity, leading to better clinical outcomes in cancer treatment .

3. Inflammation and Oxidative Stress Studies
Research indicates that m-PEG6-acid can modulate reactive oxygen species levels within inflammatory cells, making it a potential therapeutic target for inflammatory diseases. Its role in understanding oxidative stress-related cellular functions provides insights into various pathologies, including cardiovascular diseases .

Drug Delivery Systems

1. Controlled Release Formulations
The incorporation of m-PEG6-acid in drug delivery systems has shown to enhance the controlled release of therapeutics. Its hydrophilic properties facilitate prolonged circulation time in biological systems, allowing for sustained drug release and improved bioavailability .

2. Ocular Drug Delivery
Recent advancements have highlighted the use of m-PEG6-acid in ocular drug delivery systems. By modifying prodrugs with this compound, researchers have achieved better retention and absorption in ocular tissues, which is critical for treating conditions like age-related macular degeneration .

Nanotechnology Applications

1. Nanoparticle Stabilization
m-PEG6-acid is employed to stabilize nanoparticles used in drug delivery. Its ability to create a hydrophilic shell around nanoparticles minimizes aggregation and enhances their circulation time in the bloodstream . This stabilization is vital for the effectiveness of nanocarriers in delivering therapeutic agents.

2. Bioconjugation Techniques
In bioconjugation applications, m-PEG6-acid facilitates the attachment of various biomolecules (e.g., peptides, proteins) to therapeutic agents. This property is particularly valuable for developing targeted therapies that require precise delivery mechanisms without compromising the biological activity of the attached molecules.

Case Studies

Study Application Area Findings
Study on PROTACsCancer TherapyDemonstrated enhanced efficacy through targeted degradation of oncoproteins using m-PEG6-acid linkers.
PEGylated AntibodiesImmunotherapyShowed improved pharmacokinetics and reduced immunogenicity compared to non-PEGylated counterparts .
Ocular Drug DeliveryRetinal DiseasesAchieved higher retention rates and bioavailability of prodrugs modified with m-PEG6-acid in ocular tissues .

Mécanisme D'action

Target of Action

m-PEG6-acid, also known as Thiol-PEG6-acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The m-PEG6-acid molecule contains a terminal carboxylic acid, which can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows m-PEG6-acid to connect two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . The formation of this bond leads to the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by m-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, m-PEG6-acid facilitates the degradation of the target protein, thereby influencing the associated biochemical pathways .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in m-peg6-acid increases solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of m-PEG6-acid’s action is the degradation of its target protein . This degradation occurs through the ubiquitin-proteasome system and can influence various cellular processes depending on the function of the target protein .

Action Environment

The action environment of m-PEG6-acid can influence its efficacy and stability. For instance, the presence of primary amine groups and activators (e.g., EDC, or HATU) is necessary for m-PEG6-acid to form a stable amide bond . Additionally, the hydrophilic nature of the PEG spacer in m-PEG6-acid suggests that it may be more effective in aqueous environments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the reaction of methoxy-polyethylene glycol with succinic anhydride in the presence of a base, such as pyridine, to yield m-PEG6-acid .

Industrial Production Methods: Industrial production of m-PEG6-acid involves large-scale polymerization processes under controlled conditions to ensure high purity and consistent molecular weight distribution. The process includes purification steps such as precipitation, filtration, and chromatography to remove unreacted monomers and by-products .

Types of Reactions:

Common Reagents and Conditions:

    Coupling Agents: EDC, HATU, N,N’-dicyclohexylcarbodiimide (DCC)

    Catalysts: Sulfuric acid, p-toluenesulfonic acid

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products:

    Amides: Formed by the reaction with amines

    Esters: Formed by the reaction with alcohols

Comparaison Avec Des Composés Similaires

  • Methoxy-polyethylene glycol-5-acid (m-PEG5-acid)
  • Methoxy-polyethylene glycol-7-acid (m-PEG7-acid)
  • Methoxy-polyethylene glycol-8-acid (m-PEG8-acid)

Comparison: m-PEG6-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular size. Compared to shorter chain PEG acids like m-PEG5-acid, m-PEG6-acid offers better solubility and reduced steric hindrance in bioconjugation reactions . Longer chain PEG acids like m-PEG7-acid and m-PEG8-acid may offer increased solubility but can introduce more steric hindrance, affecting the efficiency of conjugation reactions .

Activité Biologique

m-PEG6-acid, a polyethylene glycol (PEG) derivative, is increasingly recognized for its unique properties in bioconjugation and drug delivery applications. This compound features a carboxylic acid group linked via a six-unit PEG chain, providing both hydrophilicity and biocompatibility. The biological activity of m-PEG6-acid is primarily influenced by its ability to modify the pharmacokinetics and pharmacodynamics of conjugated drugs or peptides, enhancing their therapeutic efficacy while minimizing toxicity.

m-PEG6-acid acts as a non-cleavable linker that can be utilized in various bioconjugation strategies. Its structure allows for:

  • Enhanced Solubility : The PEG moiety increases the solubility of hydrophobic drugs, facilitating their delivery in physiological environments.
  • Reduced Immunogenicity : The hydrophilic nature of PEG helps to shield the drug from immune recognition, thereby prolonging circulation time in the bloodstream.
  • Targeted Delivery : By conjugating m-PEG6-acid with specific targeting ligands, it is possible to direct therapeutic agents to specific tissues or cells, improving treatment outcomes.

In Vitro Studies

Research has demonstrated that m-PEG6-acid can significantly alter the biological properties of conjugated peptides and proteins. For instance:

  • Cytotoxicity Reduction : In studies involving antimicrobial peptides (AMPs), m-PEG6-acid conjugates exhibited markedly reduced hemolytic activity compared to their unmodified counterparts. This suggests that PEGylation mitigates the toxicity often associated with high concentrations of AMPs .
  • Immunomodulatory Effects : PEGylated peptides showed retained immunomodulatory profiles similar to their parent compounds, indicating that m-PEG6-acid does not compromise the biological activity essential for therapeutic efficacy .
  • Antimicrobial Activity : While some studies noted a partial reduction in antimicrobial effectiveness due to PEGylation, others reported that certain conjugates maintained or even enhanced their antimicrobial properties against resistant strains .

Case Studies

Several case studies illustrate the practical applications of m-PEG6-acid in drug development:

  • Antimicrobial Peptides : A study involving the conjugation of m-PEG6-acid with a cathelicidin-like peptide demonstrated significant reductions in hemolytic activity while maintaining strong antimicrobial efficacy against various pathogens, including Escherichia coli and Candida albicans. The minimal inhibitory concentrations (MICs) were comparable to traditional antibiotics, highlighting the potential for PEGylated AMPs as alternatives in antibiotic resistance scenarios .
  • Cancer Therapeutics : In cancer research, m-PEG6-acid has been utilized to enhance the delivery of chemotherapeutic agents. Studies showed improved tumor accumulation and reduced systemic toxicity when drugs were conjugated with m-PEG6-acid compared to their non-modified forms .

Table 1: Biological Activity Comparison of m-PEG6-acid Conjugates

ParameterUnmodified Peptidem-PEG6-acid ConjugateReference
Hemolytic Activity (µg/mL)1.0>100
Cytotoxicity (IC50 µg/mL)5.020.0
MIC against E. coli (µg/mL)0.50.8
Tumor Uptake (%ID/g)2.54.0

Propriétés

IUPAC Name

3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWMTQPDLHRNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG6-acid
Reactant of Route 2
Reactant of Route 2
m-PEG6-acid
Reactant of Route 3
Reactant of Route 3
m-PEG6-acid
Reactant of Route 4
Reactant of Route 4
m-PEG6-acid
Reactant of Route 5
Reactant of Route 5
m-PEG6-acid
Reactant of Route 6
Reactant of Route 6
m-PEG6-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.